Potassium thiazol-2-yl-L-prolinate

Description

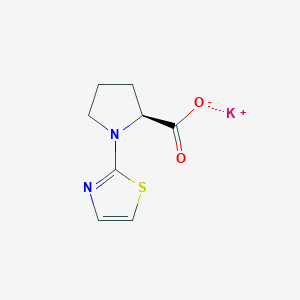

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9KN2O2S |

|---|---|

Molecular Weight |

236.33 g/mol |

IUPAC Name |

potassium;(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |

InChI Key |

YFCHCMLKBPVOFA-RGMNGODLSA-M |

Isomeric SMILES |

C1C[C@H](N(C1)C2=NC=CS2)C(=O)[O-].[K+] |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] |

Origin of Product |

United States |

Coordination Chemistry and Ligand Properties of Thiazol 2 Yl L Prolinate

Chelation Modes and Binding Sites of Thiazole-Prolinate Ligands

The thiazol-2-yl-L-prolinate ligand is a versatile building block in the synthesis of metal complexes. The nitrogen atom of the thiazole (B1198619) ring is known to participate in metal chelation. uq.edu.au The structure of these complexes can be influenced by several factors, including the number of d electrons in the metal ion, steric hindrance between large ligands, and crystal packing effects. uomustansiriyah.edu.iq

Thiazole-containing cyclic peptides, which share structural similarities with thiazol-2-yl-L-prolinate, have been found to bind various metal ions, a property thought to contribute to their biological activities. uq.edu.au Studies on these related compounds suggest that the nitrogen atom of the thiazole ring is a key site for metal chelation. uq.edu.au In some instances, the sulfur atom of the thiazole ring can also be involved in coordination with the metal ion. ias.ac.intandfonline.com The L-proline portion of the molecule provides additional potential binding sites through its carboxylate group.

Synthesis and Characterization of Metal Complexes with Thiazol-2-yl-L-prolinate

The synthesis of metal complexes with thiazol-2-yl-L-prolinate and similar ligands often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux conditions. ijper.org The resulting complexes can then be isolated and purified. The characterization of these complexes is crucial to understanding their structure and properties. A variety of analytical techniques are employed for this purpose, including elemental analysis, spectroscopic methods, and diffraction techniques. ias.ac.inijper.orgresearchgate.netnih.gov

A range of transition metal complexes involving thiazole-containing ligands have been synthesized and studied. These include complexes with copper(II), cobalt(II), nickel(II), and zinc(II). ijper.orgresearchgate.net The coordination geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common. ijper.orgresearchgate.net For example, studies on related thiazole Schiff base complexes have indicated octahedral geometries for Cu(II), Co(II), and Ni(II) complexes, and a tetrahedral geometry for the Zn(II) complex. ijper.org The synthesis of Fe(III) and Pd(II) complexes with new thiazole derivatives has also been reported. acs.org

The coordination number, which is the number of donor atoms bonded to the central metal ion, plays a significant role in determining the geometry of the complex. atlanticoer-relatlantique.ca For instance, coordination number two typically results in a linear structure, while coordination number four can lead to either tetrahedral or square-planar geometries. uomustansiriyah.edu.iqatlanticoer-relatlantique.ca Octahedral geometry is common for complexes with a coordination number of six. atlanticoer-relatlantique.ca

Table 1: Examples of Transition Metal Complexes with Thiazole-Containing Ligands and Their Geometries

| Metal Ion | Ligand Type | Coordination Geometry |

| Cu(II) | Thiazole Schiff base | Octahedral ijper.org |

| Co(II) | Thiazole Schiff base | Octahedral ijper.org |

| Ni(II) | Thiazole Schiff base | Octahedral ijper.org |

| Zn(II) | Thiazole Schiff base | Tetrahedral ijper.org |

| Mn(II) | Thiazolyl azo dye | Octahedral researchgate.net |

| Fe(III) | Thiazole derivative | - acs.org |

| Pd(II) | Thiazole derivative | - acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of molecules in solution. In the context of coordination chemistry, ¹H and ¹³C NMR can provide valuable insights into ligand-metal interactions. acs.org The chemical shifts of protons and carbons in the ligand can change upon coordination to a metal ion, indicating the sites of binding. ias.ac.inacs.org For instance, a downfield shift in the signals of certain protons in a thiazole-containing ligand upon complexation with Pd(II) has been observed, confirming the involvement of these protons in the coordination. acs.org Paramagnetic NMR spectroscopy is particularly useful for characterizing complexes with paramagnetic metal ions, as the interaction between the unpaired electrons of the metal and the nuclear spins of the ligand can lead to large chemical shift ranges and provide detailed structural information. vu.lt

UV-Visible (UV-Vis) spectrophotometry is a widely used technique to study the formation of metal complexes in solution. nih.govmdpi.com The formation of a complex is often accompanied by changes in the UV-Vis absorption spectrum, such as the appearance of new absorption bands or shifts in the position of existing bands. mdpi.comresearchgate.netbanglajol.info These changes can be used to determine the stoichiometry of the complex and to calculate its formation constant. acs.org For example, the electronic spectra of thiazole-based ligands and their metal complexes often show intra-ligand transitions (π-π* and n-π*) and, in the case of the complexes, d-d transitions within the metal ion. researchgate.netnih.gov The d-d transitions are typically of low intensity and their position can provide information about the coordination geometry of the complex. researchgate.net

Table 2: Illustrative UV-Vis Spectral Data for Thiazole-Based Ligands and Complexes

| Compound | Transition Type | Wavelength (nm) | Reference |

| Thiazole Ligand | π-π | 263, 302 | nih.gov |

| Thiazole Ligand | n-π | 309 | nih.gov |

| Cu(II) Complex | d-d | ~650-690 | researchgate.net |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. researchgate.netcreative-biostructure.com Since L-proline is a chiral amino acid, complexes containing the thiazol-2-yl-L-prolinate ligand are also chiral. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the complex. strath.ac.uknih.gov The technique is particularly useful for determining the absolute configuration of chiral complexes and for studying conformational changes in solution. scispace.com The CD spectrum of a chiral complex is unique to its three-dimensional structure and can be used to distinguish between different stereoisomers. strath.ac.uk

Spectroscopic and Diffraction-Based Characterization of Coordination Environments

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the characterization of paramagnetic species, including transition metal complexes with unpaired electrons. bruker.comsrce.hr This method provides detailed insights into the electronic structure, geometry, and bonding environment of the metal center. researchgate.netnih.gov

In the context of thiazol-2-yl-L-prolinate complexes, EPR spectroscopy is particularly useful for studying compounds of metals like copper(II) and iron(III). For instance, the EPR spectra of Cu(II) complexes can reveal significant g-factor anisotropy and hyperfine structure, which are indicative of a distorted octahedral coordination geometry around the copper ion. researchgate.net The specific g-values and hyperfine coupling constants are sensitive to the nature of the coordinating atoms from the thiazol-2-yl-L-prolinate ligand and any co-ligands present.

Studies on paramagnetic complexes often involve multifrequency EPR to obtain a more complete picture of the spin Hamiltonian parameters. nih.gov This approach is crucial for accurately determining the electronic and geometric structures of these molecules. researchgate.net The ability to probe spin-state transitions, such as those in iron complexes, further highlights the versatility of EPR spectroscopy in this area. researchgate.net

The following table summarizes representative EPR spectral data for a hypothetical paramagnetic metal-thiazol-2-yl-L-prolinate complex:

| Parameter | Value | Interpretation |

| g | 2.05 | Component of the g-tensor along the x-axis |

| g | 2.09 | Component of the g-tensor along the y-axis |

| g | 2.25 | Component of the g-tensor along the z-axis |

| A | 450 | Hyperfine coupling constant with the copper nucleus |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For metal-thiazol-2-yl-L-prolinate complexes, this technique provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netijcce.ac.ir

Crystal structures of these complexes reveal how the thiazol-2-yl-L-prolinate ligand coordinates to the metal center. Typically, the ligand acts as a tridentate chelating agent, coordinating through the nitrogen atom of the thiazole ring, the nitrogen atom of the proline ring, and one of the carboxylate oxygen atoms. This coordination mode leads to the formation of stable five- and six-membered chelate rings. researchgate.net

For example, in a study of a gallium(III) complex with an L-proline-thiosemicarbazone hybrid, X-ray crystallography confirmed the coordination of the ligand to the metal center. researchgate.net Similarly, the crystal structure of a dinuclear ruthenium complex with a thiazolo[5,4-d]thiazole (B1587360) derivative provided detailed bond distances and angles, elucidating the geometry of the complex. researchgate.net The pH of the crystallization solution can significantly influence the protonation state and conformation of coordinating residues like histidine and cysteine, which in turn affects metal coordination. nih.gov

Below is a table of selected bond lengths and angles that might be observed in a typical metal-thiazol-2-yl-L-prolinate complex, as determined by X-ray crystallography.

| Bond/Angle | Length (Å) / Degrees (°) | Description |

| M-N(thiazole) | ~2.1 | Metal to thiazole nitrogen bond length |

| M-N(proline) | ~2.0 | Metal to proline nitrogen bond length |

| M-O(carboxylate) | ~1.9 | Metal to carboxylate oxygen bond length |

| N(thiazole)-M-N(proline) | ~85° | Angle defining one of the chelate rings |

| N(proline)-M-O(carboxylate) | ~90° | Angle defining the other chelate ring |

This table presents hypothetical data for illustrative purposes.

Stability and Reactivity of Metal-Thiazol-2-yl-L-prolinate Complexes in Solution

The stability of metal complexes in solution is a critical factor that governs their reactivity and potential applications. scispace.comdalalinstitute.com For metal-thiazol-2-yl-L-prolinate complexes, stability is often quantified by the formation constant (β) or stability constant (K). researchgate.netdalalinstitute.com A high formation constant indicates a strong metal-ligand interaction and a stable complex in solution. dalalinstitute.comacs.org

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge and size), the chelate effect, and the pH of the solution. nih.govscispace.comdalalinstitute.com The tridentate coordination of the thiazol-2-yl-L-prolinate ligand generally leads to high thermodynamic stability due to the formation of multiple chelate rings. researchgate.net Spectroscopic methods, such as UV-Vis spectrophotometry, can be used to determine the stoichiometry and stability constants of these complexes in solution. researchgate.net

The reactivity of these complexes in solution is also an area of active research. For instance, the oxidation of L-proline initiated by hydroxyl radicals can be influenced by the presence of transition metal ions. chemrxiv.org Studies have shown that low oxidation state complexes, such as those of Fe(II) and Cu(I), can promote the oxidation of the proline moiety. chemrxiv.org In contrast, high oxidation state complexes of Fe(III) and Cu(II) exhibit lower rate constants for this reaction compared to the free ligand. chemrxiv.org

The table below shows hypothetical stability constants for a series of metal-thiazol-2-yl-L-prolinate complexes.

| Metal Ion | Log K₁ | Log K₂ | Log β₂ |

| Cu(II) | 8.5 | 7.2 | 15.7 |

| Ni(II) | 7.1 | 5.9 | 13.0 |

| Zn(II) | 6.8 | 5.5 | 12.3 |

Rational Design of Metal-Thiazol-2-yl-L-prolinate Ligand Architectures

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. nih.govresearchgate.netmdpi.com For thiazol-2-yl-L-prolinate based systems, this involves modifying the ligand structure to fine-tune the electronic and steric properties of the resulting metal complexes. rsc.orgorientjchem.org

One approach involves substituting the thiazole or proline rings to alter the ligand's donor strength or to introduce new functional groups. For example, introducing electron-donating or electron-withdrawing groups on the thiazole ring can modulate the Lewis basicity of the nitrogen donor atom, thereby influencing the stability and reactivity of the metal complex. researchgate.net

Another strategy is to incorporate the thiazol-2-yl-L-prolinate moiety into larger, more complex molecular architectures. This can lead to the formation of polynuclear complexes or materials with interesting catalytic or photophysical properties. orientjchem.org For instance, linking two thiazol-2-yl-L-prolinate units with a bridging spacer can result in dinuclear complexes with unique magnetic or electronic communication between the metal centers.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to guide the rational design of new ligands. acs.orgnih.gov These methods can predict the geometric and electronic structures of the resulting metal complexes, allowing for the in silico screening of potential ligand candidates before their synthesis. researchgate.net This approach accelerates the discovery of new complexes with desired functionalities. The scaffold hopping strategy is another powerful approach for discovering and modulating medicinal ingredients by modifying the core structure of promising ligands. nih.gov

Catalytic Applications of Thiazol 2 Yl L Prolinate and Its Metal Complexes

Asymmetric Organocatalysis Utilizing the L-Prolinate Scaffold

The L-prolinate framework is a cornerstone of asymmetric organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. tandfonline.comresearchgate.net Proline and its derivatives are particularly effective in activating carbonyl compounds by forming nucleophilic enamine or electrophilic iminium ion intermediates. rsc.org20.210.105

The direct asymmetric aldol (B89426) reaction, which forms a carbon-carbon bond by reacting two carbonyl compounds, is a fundamental transformation catalyzed by L-proline. tandfonline.compnas.org This reaction is a powerful tool for creating β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. tandfonline.com

Mechanistic studies have been a subject of considerable investigation. nih.gov It is widely accepted that the reaction proceeds through an enamine intermediate, formed between the ketone donor and the secondary amine of proline. pnas.orgnih.govlibretexts.org This enamine then attacks the aldehyde acceptor. The stereochemical outcome is directed by a hydrogen-bonded transition state involving the carboxylic acid group of proline, which shields one face of the enamine, leading to high enantioselectivity. wikipedia.org Several models have been proposed to explain the high stereoselectivity, with evidence pointing to the crucial role of both the pyrrolidine (B122466) ring and the carboxylate group in the catalytic activity. rsc.org Chiral proline derivatives anchored on various scaffolds, such as calixarenes and porous organic cages, have been developed to enhance catalytic efficiency and stereoselectivity, particularly in aqueous media. tandfonline.comnih.gov

| Donor | Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference(s) |

| Acetone | 4-Nitrobenzaldehyde | L-Proline | 68 | - | 76 | libretexts.org |

| Cyclohexanone | 4-Nitrobenzaldehyde | Calix researchgate.netarene-proline deriv. | 82 | 91:9 | 81 | tandfonline.com |

| Acetone | Isobutyraldehyde | L-Proline | - | - | 93 | pnas.org |

| Acetone | p-Anisidine / Aldehyde | L-Proline | 50 | - | 94 | libretexts.org |

Table 1: Examples of Proline-Catalyzed Aldol and Mannich Reactions.

The L-prolinate scaffold also catalyzes asymmetric Michael addition reactions, a key method for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In these reactions, L-proline salts have demonstrated notable efficacy. For instance, L-proline rubidium salt has been shown to catalyze the addition of malonate anions to prochiral enones and enals with predictable absolute configurations. acs.org

The mechanism is believed to involve the formation of a chiral enamine between the donor carbonyl compound and proline, which then adds to the Michael acceptor. arkat-usa.org The counterion of the prolinate salt can influence the reaction course. acs.org While L-proline alone can be an inefficient catalyst for some Michael additions, its effectiveness can be significantly increased in ionic liquids or with the use of co-catalysts. arkat-usa.orgnih.gov These reactions have been successfully applied to a variety of donors and acceptors, including thiophenols and nitroalkenes. researchgate.netnih.gov

| Donor | Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

| Dimethyl malonate | Chalcone | L-Proline rubidium salt | 83 | 62 (S) | acs.org |

| Diethyl malonate | Cyclohex-2-en-1-one | L-Proline (5 mol%) in [bmim]PF6 | 45 | ~0 | arkat-usa.org |

| Thiophenol | Chalcone | L-Proline (5 mol%) in [bmim]PF6 | 95 | Not reported | nih.gov |

| Acetone | N-[p(2-benzimidazolyl)phenyl]maleimide | L-Proline | Kinetically studied | Not applicable | researchgate.netelsevierpure.com |

Table 2: Examples of L-Prolinate Catalyzed Michael Addition Reactions.

The asymmetric Mannich reaction is another cornerstone transformation facilitated by the L-prolinate scaffold, providing a direct route to chiral β-amino carbonyl compounds. rsc.orgresearchgate.net This three-component reaction typically involves an aldehyde, an amine, and a ketone or aldehyde as the donor. nih.gov L-proline catalyzes the reaction by forming an enamine with the carbonyl donor, which then attacks the imine formed in situ from the aldehyde and amine. researchgate.netnih.gov

These reactions are known for their high stereoselectivity, often yielding products with excellent diastereo- and enantiomeric excess. researchgate.netacs.org The methodology has been successfully applied to the synthesis of valuable intermediates for pharmaceuticals, such as precursors for β-amino acids and DPP-IV inhibitors. acs.orgnih.gov Even challenging nucleophiles like acetaldehyde (B116499) have been effectively used in proline-catalyzed Mannich reactions with N-Boc-imines, affording β-amino aldehydes with very high enantioselectivities. 20.210.105

Metal-Catalyzed Transformations Mediated by Thiazol-2-yl-L-prolinate Ligands

The incorporation of a thiazole (B1198619) moiety into the L-prolinate structure creates a bifunctional ligand capable of coordinating with metal centers. Thiazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs), are known to be effective ligands in transition metal catalysis, demonstrating enhanced electrophilicity compared to more common imidazol-2-ylidenes. nih.gov When combined with the chiral prolinate backbone, these ligands can facilitate a range of metal-catalyzed transformations.

Chiral transition metal complexes are powerful tools for asymmetric synthesis, where the metal center provides strong chemical activation and the chiral ligand environment dictates the stereochemical outcome. acs.orgrsc.org Metal complexes incorporating prolinate ligands are used in various stereoselective reactions. The chirality can originate from the ligand itself or from the metal center when achiral ligands are arranged in a helical fashion. acs.orgresearchgate.net

Zinc-prolinate complexes, such as bis[(L)prolinato-N,O]Zn, have been explored as catalysts. researchgate.netresearchgate.net These complexes can act as chiral Lewis acids to activate substrates. For example, rhodium(III) and iridium(III) complexes with chiral-at-metal centers, where the stereogenicity arises from the coordination of ligands, have been used to catalyze enantioselective α-amination and conjugate addition reactions with high stereoselectivity. rsc.orgresearchgate.net The thiazole ring in a thiazol-2-yl-L-prolinate ligand can significantly influence the electronic properties and stability of the metal complex, potentially enhancing its catalytic activity and selectivity in reactions like cyclizations and C-C bond formations. nih.govacs.org

The principles of green chemistry, which aim for environmentally benign chemical processes, are well-aligned with the use of L-prolinate-based catalysts. L-proline itself is a naturally occurring, biodegradable, and non-toxic amino acid. researchgate.netnih.gov

Many catalytic protocols utilizing L-prolinate and its derivatives are designed to be environmentally friendly. This includes the use of water as a safe and inexpensive solvent, which is often possible due to the solubility of catalysts like bis[(L)prolinato-N,O]Zn. researchgate.netresearchgate.net Furthermore, ionic liquids based on L-proline, such as L-proline nitrate (B79036) or L-proline triflate, have been developed as recyclable green catalysts for multicomponent reactions. rsc.orgsemanticscholar.org These catalytic systems offer several advantages, including mild reaction conditions, simple experimental procedures, high atom economy, and the ability to recycle and reuse the catalyst for multiple runs without significant loss of activity. researchgate.netrsc.orgtandfonline.com The development of such protocols for synthesizing complex molecules like thiazines, piperidines, and pyrano thiazole derivatives highlights the sustainable nature of prolinate-based catalysis. nih.govrsc.orgresearchgate.net

Mechanistic Insights into Catalytic Cycles and Enantioselectivity

There is no available research data to provide mechanistic insights into the catalytic cycles or the enantioselectivity of reactions catalyzed by Potassium thiazol-2-yl-L-prolinate or its metal complexes.

Scope and Limitations of Thiazol-2-yl-L-prolinate in Various Catalytic Systems

There is no available research data to define the scope and limitations of this compound in various catalytic systems.

Theoretical and Computational Investigations of Potassium Thiazol 2 Yl L Prolinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the electronic landscape of thiazole-containing compounds. researchgate.net These methods provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO can be localized on the thiazole ring itself. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net

Computational studies allow for the calculation of various electronic properties that correlate with reactivity. These include electronegativity, chemical hardness, and softness, which can predict the behavior of the molecule in chemical reactions. scispace.com Furthermore, the analysis of the one-electron transition density matrix can provide detailed information about the nature of excited states, differentiating between excitonic and charge resonance interactions. nih.gov

The following table summarizes key electronic properties often calculated for thiazole derivatives, which would be relevant for potassium thiazol-2-yl-L-prolinate:

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons. Higher values suggest greater electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons. Lower values suggest greater electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Helps identify electrophilic and nucleophilic sites. researchgate.net |

| Molecular Electrostatic Potential (MESP) | Represents the electrostatic potential on the surface of the molecule. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

These quantum chemical calculations provide a foundational understanding of the electronic characteristics of this compound, guiding further research into its reactivity and potential applications.

Conformational Analysis and Molecular Dynamics Simulations

The L-proline ring typically exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (envelope) and Cγ-exo (twist). nih.gov The relative populations of these conformers can be influenced by the solvent and the nature of substituents. nih.gov In aqueous solutions, for instance, L-proline itself shows nearly equal populations of the Cγ-endo and Cγ-exo conformers at room temperature. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of molecules like this compound over time. temple.edud-nb.info These simulations can model the dynamic behavior of the molecule in different environments, such as in solution, providing insights into the stability of various conformers and the transitions between them. nih.govwhiterose.ac.uk For proline-containing peptides, MD simulations have been used to study the cis-trans isomerization of the peptide bond preceding the proline residue, a process that can act as a molecular switch in biological systems. temple.edu

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations and MD simulations has proven effective in accurately determining the ring conformations and populations of proline derivatives in solution. nih.gov While various force fields used in MD simulations can sometimes struggle to perfectly reproduce experimental data for proline, they provide valuable qualitative insights into the conformational preferences. nih.gov

The table below outlines the key conformational features of the L-proline ring that are relevant to the structure of this compound.

| Conformational Feature | Description | Methods of Investigation |

| Proline Ring Pucker | The non-planar conformation of the five-membered pyrrolidine (B122466) ring. | NMR Spectroscopy, X-ray Crystallography, DFT Calculations, MD Simulations nih.gov |

| Cγ-endo (Envelope) | A conformation where the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group. | NMR Spectroscopy, DFT Calculations nih.gov |

| Cγ-exo (Twist) | A conformation where the Cγ atom is displaced from the plane on the opposite side of the carboxyl group. | NMR Spectroscopy, DFT Calculations nih.gov |

| Rotational Isomers (Rotamers) | Different conformations arising from rotation around single bonds, such as the bond linking the thiazole and proline rings. | NMR Spectroscopy, Supersonic Jet Spectroscopy, Quantum Chemical Computations acs.org |

| Cis-Trans Isomerization | Isomerization around the amide bond preceding the proline residue (if applicable in a larger peptide context). | NMR Spectroscopy, MD Simulations temple.edu |

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data and confirm molecular structures. For this compound, theoretical calculations of NMR, IR, and UV-Vis spectra are valuable.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using DFT methods. nih.gov These calculated values, when compared with experimental data, can help in the assignment of signals and the determination of the three-dimensional structure in solution. For L-proline derivatives, calculated ¹H-¹H J-couplings are particularly useful for determining the ring's conformational equilibrium. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. researchgate.net These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to particular functional groups within the molecule, such as the C=O stretching of the carboxylate, the C=N stretching of the thiazole ring, and the N-H bending of the proline amine. researchgate.netmdpi.com Often, a scaling factor is applied to the calculated frequencies to achieve better agreement with experimental results due to the harmonic approximation used in the calculations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. acs.org For thiazole-containing systems, these calculations can help understand the electronic structure and photophysical properties. acs.org

The following table summarizes the types of spectroscopic data that can be predicted computationally and their utility.

| Spectroscopic Technique | Predicted Parameters | Computational Method | Application |

| NMR | Chemical Shifts (¹H, ¹³C), J-Coupling Constants | DFT, GIAO (Gauge-Including Atomic Orbital) method | Structure elucidation, conformational analysis nih.gov |

| IR | Vibrational Frequencies, Intensities | DFT | Functional group identification, confirmation of structure researchgate.netresearchgate.net |

| UV-Vis | Excitation Energies, Oscillator Strengths, λmax | TD-DFT | Prediction of electronic absorption, understanding photophysical properties acs.orgresearchgate.net |

The synergy between predicted and experimental spectra is a cornerstone of modern chemical characterization, enabling a detailed understanding of the structure and properties of novel compounds like this compound.

Computational Modeling of Ligand-Metal Interactions and Reaction Pathways

The "potassium" in this compound signifies the formation of a salt, where the potassium ion (K+) interacts with the deprotonated carboxylate group of the L-prolinate moiety. Computational modeling can be employed to investigate the nature of this ligand-metal interaction, as well as to explore potential reaction pathways involving the compound.

The interaction between the potassium ion and the carboxylate group is primarily electrostatic. Computational methods can model the geometry of this ion pair, calculating the optimal distance and coordination environment of the potassium ion. nih.gov MD simulations can further explore the dynamics of this interaction in solution, including the role of solvent molecules in stabilizing the ion pair. nih.gov

Beyond the simple salt, the thiazole and proline moieties of the ligand can coordinate with various metal ions, forming metal complexes. researchgate.net Quantum chemical calculations are invaluable for studying these interactions. They can predict the preferred coordination sites on the ligand, the geometry of the resulting complex, and the strength of the metal-ligand bonds. mdpi.comacs.org For instance, the nitrogen and sulfur atoms of the thiazole ring can act as potential donor atoms for metal coordination. acs.org

Furthermore, computational chemistry is a powerful tool for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation barriers, providing insights into the feasibility and kinetics of a proposed reaction pathway. mdpi.com For example, if this compound were to be used as a catalyst or reactant, computational modeling could help to understand how it participates in the reaction at a molecular level.

The table below highlights the aspects of ligand-metal interactions and reaction pathways that can be investigated computationally.

| Area of Investigation | Computational Approach | Key Information Obtained |

| Ion Pair Structure | DFT, Geometry Optimization | Optimized geometry, interaction energy, charge distribution nih.gov |

| Metal Complexation | DFT, Molecular Docking | Preferred coordination sites, binding affinity, geometry of the complex researchgate.netacs.org |

| Reaction Mechanisms | DFT, Transition State Search | Activation energies, reaction intermediates, transition state structures mdpi.com |

| Solvation Effects | MD Simulations, Implicit Solvent Models (e.g., PCM) | Role of solvent in stabilizing interactions and influencing reaction pathways nih.govnih.gov |

These computational approaches provide a detailed picture of how this compound interacts with metal ions and its potential role in chemical reactions.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov Computational methods, often referred to as computer-aided drug design (CADD), play a crucial role in modern SAR investigations by predicting how modifications to a molecule's structure will affect its properties and interactions with a biological target. nih.gov

For a compound like this compound, computational SAR studies would involve creating a virtual library of related molecules with systematic modifications to the thiazole ring, the proline ring, or the linker between them. These modifications could include adding or changing substituent groups to alter properties like size, polarity, and hydrogen bonding capacity. mdpi.commdpi.com

Key Computational SAR Techniques:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity. nih.gov Calculated molecular descriptors (e.g., logP, molar refractivity, dipole moment, HOMO/LUMO energies) are used to build these predictive models.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, positive/negative charges) that are necessary for a molecule to interact with a specific biological target. nih.gov By identifying the pharmacophore of an active compound, new molecules with the same features can be designed.

Molecular Docking: If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. nih.gov This allows for the virtual screening of compound libraries and provides insights into the key interactions that contribute to binding, guiding the design of more potent molecules. nih.govacs.org

The table below summarizes the goals and outputs of computational SAR studies for a molecule like this compound.

| SAR Goal | Computational Method | Example Application | Expected Outcome |

| Identify Key Functional Groups | Molecular Docking, Pharmacophore Modeling | Docking a series of analogs into an enzyme active site. | Identification of which parts of the molecule (e.g., thiazole nitrogen, proline carboxylate) are essential for binding. nih.govacs.org |

| Optimize Potency | QSAR, Molecular Docking | Correlating calculated electronic properties of substituted thiazole rings with inhibitory activity. | A predictive model that suggests which substituents will lead to increased potency. nih.gov |

| Improve Selectivity | Molecular Docking | Docking the compound into the binding sites of the target and off-target proteins. | Modifications that enhance binding to the desired target while reducing affinity for others. |

| Enhance Pharmacokinetic Properties | QSAR, Calculation of Molecular Properties | Predicting properties like solubility (logS) and lipophilicity (logP) for virtual analogs. | Design of new compounds with improved drug-like properties. researchgate.net |

Through these in silico techniques, SAR studies can significantly accelerate the process of drug discovery and development by rationalizing experimental findings and guiding the synthesis of more effective and safer therapeutic agents. mdpi.comnih.gov

Molecular Interactions and Biological System Probes Mechanistic Focus

In Vitro Studies of Enzyme Inhibition Mechanisms (e.g., Prolyl Endopeptidase)

Thiazole-proline hybrids and related structures have been investigated as inhibitors of various enzymes, with a notable focus on prolyl endopeptidase (PEP) and other proline-specific enzymes. nih.govresearchgate.net PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues and is implicated in neurological and inflammatory processes. acs.orgthieme-connect.de

The inhibitory mechanism of thiazole-proline compounds often involves their ability to mimic the transition state of the enzyme-substrate complex. The proline moiety guides the inhibitor to the active site of proline-specific enzymes, while the thiazole (B1198619) ring can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking with key amino acid residues in the enzyme's active site.

Studies on related N-blocked L-proline-containing compounds, such as those incorporating a thiazolidine (B150603) ring (a saturated form of thiazole), have demonstrated potent inhibition of prolyl endopeptidase. nih.gov For instance, the replacement of the pyrrolidine (B122466) ring of proline with a thiazolidine ring has been shown to significantly increase inhibitory activity. nih.gov N-benzyloxycarbonyl-L-thioprolyl-thiazolidine, an analog, exhibited a Ki value of 0.36 nM for prolyl endopeptidase, highlighting the potent inhibition achievable with such structures. nih.gov

The following table presents representative inhibitory data for thiazole and proline-related compounds against prolyl endopeptidase, illustrating the structure-activity relationships.

| Compound | Target Enzyme | IC50 / Ki Value | Reference |

| N-benzyloxycarbonyl-L-prolyl-L-prolinal | Prolyl Endopeptidase | Ki: 3.7 nM | nih.gov |

| N-benzyloxycarbonyl-L-thioprolyl-thiazolidine | Prolyl Endopeptidase | Ki: 0.36 nM | nih.gov |

| N-benzyloxycarbonyl-L-thioprolyl-L-thioprolinal | Prolyl Endopeptidase | Ki: 0.01 nM | nih.gov |

This table displays data for analogous compounds to illustrate the inhibitory potential of proline-containing structures against prolyl endopeptidase.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies at a Molecular Level

The binding profile of thiazole-proline hybrids extends beyond enzyme inhibition to interactions with various receptors. Molecular docking studies are frequently employed to predict and analyze the binding modes of these ligands within receptor pockets. nih.govacs.org These computational methods help in understanding the specific interactions that contribute to binding affinity and selectivity.

For instance, studies on thiazole derivatives have revealed interactions with receptors such as the Zinc-Activated Channel (ZAC) and G-protein coupled receptors (GPCRs). nih.govnih.gov The thiazole ring can act as a key pharmacophore, participating in crucial binding interactions. For example, in a study of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, modifications on the thiazole ring significantly impacted their functional properties. nih.gov

Molecular modeling of GPR55, an orphan GPCR, with thiazole-containing ligands has shown that these molecules can fit into a binding pocket, mimicking the shape and electrostatic potential of endogenous ligands. nih.gov The binding is often characterized by the ligand adopting specific conformations, such as an inverted-L or T shape, to fit within the receptor's binding cleft. nih.gov

The following table summarizes the types of molecular interactions observed in receptor binding studies of thiazole-containing compounds.

| Interaction Type | Description |

| Hydrogen Bonding | Interaction between hydrogen atoms and electronegative atoms like oxygen and nitrogen in the receptor's amino acid residues. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor, often involving aliphatic or aromatic side chains. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings of the ligand and receptor. |

| Electrostatic Interactions | Interactions based on the charge distribution of the ligand and the receptor binding site. |

Mechanistic Elucidation of Biological Pathway Modulations at a Molecular Level

Thiazole-proline hybrids can modulate biological pathways by targeting key regulatory proteins such as kinases and isomerases. nih.govrsc.org The mechanism of action often involves the inhibition of these proteins, leading to downstream effects on signaling cascades.

One such target is the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which specifically isomerizes pSer/Thr-Pro motifs in proteins. nih.gov Dysregulation of Pin1 is associated with various diseases, including cancer and Alzheimer's disease. researchgate.net Thiazole-based compounds have been designed as Pin1 inhibitors, with computational studies showing their ability to dock into the enzyme's active site and form stable interactions with key residues. nih.govresearchgate.net

Furthermore, thiazole derivatives have been shown to inhibit protein kinases, which are crucial for cell signaling. rsc.org For example, some thiazole hybrids act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. frontiersin.org The mechanism involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. rsc.org The modulation of such pathways can lead to anti-proliferative and anti-angiogenic effects.

Structural Basis for Bioactivity: X-ray Crystallography of Compound-Protein Complexes (where applicable)

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of compound-protein complexes at atomic resolution. riken.jpnih.govsci-hub.se This information is invaluable for understanding the precise binding mode of a ligand and for structure-based drug design. While specific crystallographic data for potassium thiazol-2-yl-L-prolinate may not be publicly available, the principles can be understood from studies of related thiazole-containing inhibitors. mdpi.com

For example, the co-crystal structure of the leukotriene A4 hydrolase (LTA4H) with the thiazole-containing inhibitor 4-(4-benzylphenyl)thiazol-2-amine (ARM1) revealed how the inhibitor binds to the enzyme's active site. mdpi.com Such studies can show the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the inhibitor. nih.gov This structural information provides a rational basis for the observed bioactivity and guides the design of more potent and selective inhibitors. researchgate.net

The process generally involves crystallizing the target protein in the presence of the ligand and then analyzing the resulting crystal with X-ray diffraction to determine the electron density map and build a model of the complex. riken.jpnih.gov

Design and Synthesis of Thiazole-Proline Hybrid Probes for Biological Systems

The design of thiazole-proline hybrid probes is often guided by a molecular hybridization approach, which combines the pharmacophoric features of both the thiazole and proline moieties. mdpi.comnih.gov The synthesis of these hybrids can be achieved through various organic chemistry routes.

A common synthetic strategy involves the condensation of a proline derivative with a thiazole-containing building block. researchgate.net For instance, the Hantzsch thiazole synthesis can be adapted to create the thiazole ring, which is then coupled to a protected L-proline. Another approach involves the synthesis of thiazolo[5,4-d]thiazoles using L-proline as a catalyst in a deep eutectic solvent, highlighting the versatility of proline in the synthesis of thiazole-containing scaffolds. mdpi.comresearchgate.net

The design process often utilizes computational tools, such as molecular docking and dynamics simulations, to predict the binding affinity and mode of interaction of the designed compounds with their biological targets. acs.orgresearchgate.net This allows for the rational design of probes with desired properties, such as improved potency, selectivity, and cell permeability. The synthesis of a library of such hybrids with systematic structural variations allows for the exploration of structure-activity relationships (SAR). nih.govrsc.org

Advanced Analytical Methodologies for Characterizing Thiazol 2 Yl L Prolinate in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of Potassium thiazol-2-yl-L-prolinate. Its primary function is the precise determination of the compound's molecular weight, which allows for the confirmation of its elemental composition.

Detailed Research Findings: By utilizing techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the molecular ion can be measured with sub-parts-per-million (ppm) accuracy. For this compound (C₈H₉N₂O₂SK), HRMS would verify the molecular formula by comparing the experimentally measured mass to the theoretically calculated mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide a "molecular fingerprint" through controlled fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of the potassium ion.

Decarboxylation (loss of CO₂).

Cleavage of the bond between the proline and thiazole (B1198619) rings.

Characteristic fragmentation of the proline and thiazole rings themselves.

This detailed fragmentation data is crucial for confirming the connectivity of the different structural motifs within the molecule. Ion mobility mass spectrometry has also emerged as a powerful technique for the chiral analysis of small molecules like proline, offering a method to distinguish between enantiomers without the need for metal ions. nih.gov

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Molecular Formula | C₈H₉N₂O₂SK | Elemental Composition |

| Ionization Mode | ESI+ / ESI- | Detection of [M+H]⁺, [M+K]⁺, or [M-K]⁻ ions |

| Calculated Exact Mass | ~236.0079 u (for the anion) | Confirmation of Identity |

| Tandem MS (MS/MS) Fragments | Fragments corresponding to loss of CO₂, proline ring, and thiazole moiety | Structural Connectivity (Molecular Fingerprint) |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, NOESY, HMBC, HSQC, COSY) for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure and conformation of molecules in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

Detailed Research Findings:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the protons on the thiazole ring and the proline ring. The chemical shifts of the thiazole protons are typically found in the aromatic region, while the proline protons appear in the aliphatic region. researchgate.netchemicalbook.com The ¹³C NMR spectrum provides information on all unique carbon atoms, including the carbonyl carbon of the prolinate moiety and the carbons of the thiazole ring. dergipark.org.tr

2D NMR: A suite of 2D NMR experiments is used to establish atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is essential for assigning the protons within the proline ring's spin system. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. researchgate.netprinceton.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. NOESY data is vital for determining the three-dimensional conformation of the molecule in solution, such as the relative orientation of the thiazole and proline rings. researchgate.netrsc.org

Solid-State NMR (ssNMR): While solution NMR averages out anisotropic interactions, ssNMR provides information on the molecule's structure and dynamics in its solid, crystalline form. Techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. This is particularly useful for studying polymorphism and confirming the structure determined by X-ray diffraction.

| Experiment | Type of Correlation | Primary Information Obtained |

|---|---|---|

| ¹H NMR | Proton signals | Number and environment of protons |

| ¹³C NMR | Carbon signals | Number and environment of carbons |

| COSY | ¹H - ¹H (2-3 bonds) | Proton spin systems (e.g., within the proline ring) |

| HSQC | ¹H - ¹³C (1 bond) | Direct proton-carbon attachments |

| HMBC | ¹H - ¹³C (2-4 bonds) | Long-range connectivity, linking structural fragments |

| NOESY | ¹H - ¹H (through space) | 3D conformation and stereochemistry |

| Solid-State NMR | Nuclei in solid phase | Structure and dynamics in the crystalline state |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Elucidation and Polymorphism

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Detailed Research Findings:

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique provides the definitive solid-state structure. It yields precise data on bond lengths, bond angles, and torsional angles. Crucially, it would reveal the coordination environment of the potassium cation, showing how it interacts with the carboxylate group of the prolinate and potentially with the nitrogen or sulfur atoms of the thiazole ring or with water molecules in a hydrated crystal.

Powder X-ray Diffraction (PXRD): PXRD is used on a polycrystalline (powder) sample and provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. latech.edu It is essential for routine identification, quality control, and the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD is the primary tool for their identification and characterization. Studies on cocrystals of L-proline with other molecules have extensively used PXRD to confirm the formation of new solid phases. japsonline.comacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds and functional groups.

Detailed Research Findings: The FTIR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylate (COO⁻) Stretches: The deprotonated carboxylic acid (carboxylate) group is a key feature. It will show strong absorption bands for its asymmetric stretch (typically ~1550-1610 cm⁻¹) and symmetric stretch (typically ~1400-1440 cm⁻¹).

C-H Stretches: Absorption bands for aliphatic C-H stretching (from the proline ring) will appear just below 3000 cm⁻¹, while aromatic C-H stretching (from the thiazole ring) will appear just above 3000 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring itself has characteristic "skeletal" vibrations, including C=N and C=C stretching modes, typically in the 1400-1600 cm⁻¹ region. cdnsciencepub.comresearchgate.net

N-H Stretch: A secondary amine N-H stretching band from the proline ring would be expected in the 3300-3500 cm⁻¹ region.

FTIR is a rapid and powerful technique for confirming the presence of these functional groups and for identifying the salt form of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

Detailed Research Findings: For this compound, the UV-Vis absorption spectrum is expected to be dominated by the thiazole moiety, which acts as the primary chromophore. The L-proline part does not absorb significantly in the standard UV-Vis range (200-800 nm). The expected electronic transitions include:

π → π transitions:* These are typically high-energy, strong absorptions associated with the conjugated π-system of the thiazole ring.

n → π transitions:* These are lower-energy, weaker absorptions involving the promotion of a non-bonding electron (from the nitrogen or sulfur lone pairs) into an anti-bonding π* orbital.

Studies of the thiazole VUV absorption spectrum show intense bands resulting from π → π* and weaker bands from n → π* transitions. researchgate.net The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and by complexation. Changes in the UV-Vis spectrum upon addition of other metal ions could be used to study the compound's coordination chemistry.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

Detailed Research Findings: Since this compound contains the chiral L-proline center, it is expected to be CD-active. The CD spectrum provides information that is highly sensitive to the molecule's three-dimensional structure.

Chiral Confirmation: A non-zero CD spectrum immediately confirms the chiral nature of the sample and can be used to distinguish between the L- and D-prolinate enantiomers, which would produce mirror-image spectra. researchgate.net

Conformational Analysis: The sign and magnitude of the Cotton effects (the peaks and troughs in a CD spectrum) are dependent on the conformation of the proline ring and the spatial arrangement of the thiazole chromophore relative to the chiral center. L-proline and its oligomers are known to exhibit characteristic CD spectra. researchgate.netnih.gov Therefore, CD spectroscopy can be used to study conformational changes in solution that may be induced by changes in solvent, pH, or temperature. It is a key tool for chiral recognition studies. rsc.org

Other Advanced Spectroscopic Techniques (e.g., Photoluminescence, XANES, EPR)

Beyond the core techniques, other specialized spectroscopic methods can provide further insight into the electronic and atomic-level properties of this compound.

Detailed Research Findings:

Photoluminescence Spectroscopy: Many thiazole-containing compounds are known to be fluorescent. scientificarchives.comchim.it Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed light. If this compound is luminescent, this technique can be used to determine its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are sensitive to the molecular environment and are valuable in applications such as chemical sensing and bio-imaging.

X-ray Absorption Near-Edge Structure (XANES): This synchrotron-based technique is element-specific. By tuning the X-ray energy to the sulfur K-edge, XANES can provide detailed information about the local chemical environment of the sulfur atom in the thiazole ring. rsc.orgresearchgate.netsemanticscholar.org The precise energy and shape of the absorption edge are sensitive to the sulfur's oxidation state and coordination geometry, offering a unique probe of its electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique that detects species with unpaired electrons. As this compound is a closed-shell molecule with no unpaired electrons, it is EPR-silent. This technique would not be applicable for characterizing the compound itself but could be used to study its interactions with paramagnetic species, such as certain transition metal ions, or to detect any radical species formed during degradation or reaction processes.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Functionalized Derivatives for Enhanced Properties

The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space of thiazole-prolinate derivatives. Future research will likely focus on creating more sustainable and atom-economical synthetic routes. This includes the exploration of one-pot multicomponent reactions, which can streamline the synthesis process and reduce waste. mdpi.comnih.govrsc.org For instance, the use of environmentally benign solvents and catalysts, such as L-proline itself or its derivatives, is a promising green chemistry approach. mdpi.commdpi.commdpi.comresearchgate.net

Furthermore, the synthesis of a diverse library of functionalized derivatives is a key area of future investigation. nih.govacs.org By introducing various substituents onto the thiazole (B1198619) or proline rings, researchers can modulate the compound's steric and electronic properties. nih.govsemanticscholar.org This functionalization can lead to derivatives with enhanced catalytic activity, improved material properties, or novel biological functions. nih.govfrontiersin.org The synthesis of these derivatives will likely employ a range of modern organic chemistry techniques, including cross-coupling reactions and late-stage functionalization.

Exploration of New Catalytic Transformations and Asymmetric Synthesis Strategies

The inherent chirality of the L-proline moiety makes potassium thiazol-2-yl-L-prolinate and its derivatives attractive candidates for asymmetric catalysis. uwindsor.caacs.orgnih.gov Future research is expected to explore their application in a wider range of catalytic transformations beyond established methods. This could include novel carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in organic synthesis.

A significant focus will be on developing highly stereoselective catalytic systems. uwindsor.caacs.org This involves the rational design of catalysts where the thiazole-prolinate ligand effectively controls the stereochemical outcome of the reaction. The development of catalysts that can operate at low loadings and under mild conditions will be a key objective. uwindsor.ca The exploration of cooperative catalysis, where the thiazole-prolinate ligand works in concert with a metal or another organic molecule, could also unlock new catalytic reactivities.

Integration into Advanced Materials and Supramolecular Assemblies

The unique structural and electronic properties of thiazole-prolinate derivatives make them promising building blocks for advanced materials. Future research will likely investigate their incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials. The thiazole ring can act as a coordinating ligand for metal ions, enabling the construction of complex and potentially porous materials.

Furthermore, the ability of these molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal candidates for the construction of supramolecular assemblies. rsc.orgacs.orgacs.org Researchers will likely explore the self-assembly of thiazole-prolinate derivatives into well-defined nanostructures, such as gels, vesicles, and fibers. nih.gov These supramolecular materials could find applications in areas such as sensing, drug delivery, and catalysis. rsc.orgacs.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is crucial for the rational design of improved catalysts and materials. Future research will employ a combination of advanced spectroscopic techniques and computational methods to elucidate the intricate details of how thiazole-prolinate derivatives function. bohrium.comacs.orgnih.govmdpi.combohrium.com

In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time information about the species present during a catalytic reaction. mdpi.combohrium.comacs.orgnih.govmdpi.com These experimental studies will be complemented by computational modeling, such as density functional theory (DFT) calculations, to provide insights into transition state geometries, reaction pathways, and the nature of non-covalent interactions. bohrium.comnih.govbohrium.com This synergistic approach will be instrumental in unraveling the structure-activity relationships that govern the performance of these compounds.

Design of Next-Generation Thiazole-Prolinate Based Molecular Tools for Chemical Biology

The intersection of chemistry and biology offers exciting opportunities for the application of thiazole-prolinate derivatives. Future research will focus on the design and synthesis of molecular tools to probe and manipulate biological systems. frontiersin.orgnih.govnih.govnih.govchemscene.com This could involve the development of fluorescent probes for imaging specific biomolecules or cellular processes.

Moreover, the thiazole-prolinate scaffold can be used to create inhibitors of enzymes or protein-protein interactions. nih.govnih.gov By functionalizing the core structure with specific recognition elements, researchers can design molecules that bind to and modulate the activity of biological targets with high affinity and selectivity. nih.govnih.gov These molecular tools will be invaluable for dissecting complex biological pathways and could serve as starting points for the development of new therapeutic agents. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.